molecular formula C15H14O3S B12400870 (S)-(+)-Modafinic acid-d5

(S)-(+)-Modafinic acid-d5

Cat. No.: B12400870
M. Wt: 279.37 g/mol
InChI Key: QARQPIWTMBRJFX-CBJIWLEWSA-N
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Description

(S)-(+)-Modafinic acid-d5 is a deuterated form of (S)-(+)-Modafinic acid, which is a metabolite of the wakefulness-promoting agent modafinil. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in pharmacokinetics and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-Modafinic acid-d5 typically involves the deuteration of (S)-(+)-Modafinic acid. The process begins with the preparation of (S)-(+)-Modafinic acid, which can be synthesized through the following steps:

    Starting Material: The synthesis begins with the chiral precursor, (S)-(+)-modafinil.

    Oxidation: The precursor undergoes oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to form (S)-(+)-Modafinic acid.

    Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents such as deuterium oxide (D2O) under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of (S)-(+)-modafinil are oxidized to produce (S)-(+)-Modafinic acid.

    Deuteration: The deuteration process is scaled up using industrial reactors and deuterated reagents to ensure efficient and consistent production of this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-Modafinic acid-d5 undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different metabolites.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which are useful in further scientific studies.

Scientific Research Applications

(S)-(+)-Modafinic acid-d5 has several scientific research applications:

    Pharmacokinetics: It is used to study the metabolic pathways and pharmacokinetics of modafinil and its metabolites.

    Biological Studies: The compound is used in biological studies to understand its effects on different biological systems.

    Medical Research: It is used in medical research to explore its potential therapeutic applications and effects on wakefulness and cognitive functions.

    Industrial Applications: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism.

Mechanism of Action

The mechanism of action of (S)-(+)-Modafinic acid-d5 involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound primarily targets the dopamine transporter, inhibiting the reuptake of dopamine and increasing its levels in the brain.

    Pathways Involved: It affects the dopaminergic pathways, leading to increased wakefulness and cognitive enhancement.

Comparison with Similar Compounds

(S)-(+)-Modafinic acid-d5 is unique compared to other similar compounds due to its deuterated nature. Similar compounds include:

    (S)-(+)-Modafinic acid: The non-deuterated form, which has similar pharmacological effects but different metabolic stability.

    Modafinil: The parent compound, which is used as a wakefulness-promoting agent.

    Armodafinil: Another enantiomer of modafinil with similar effects but different pharmacokinetics.

The uniqueness of this compound lies in its deuterium atoms, which provide enhanced metabolic stability and allow for more precise scientific studies.

Properties

Molecular Formula

C15H14O3S

Molecular Weight

279.37 g/mol

IUPAC Name

2-[(S)-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinyl]acetic acid

InChI

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m0/s1/i1D,3D,4D,7D,8D/t15?,19-

InChI Key

QARQPIWTMBRJFX-CBJIWLEWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)[S@@](=O)CC(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O

Origin of Product

United States

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